molecular formula C8H12 B2814782 1-Ethynyl-1-(propan-2-yl)cyclopropane CAS No. 2101782-54-9

1-Ethynyl-1-(propan-2-yl)cyclopropane

Cat. No. B2814782
CAS RN: 2101782-54-9
M. Wt: 108.184
InChI Key: IDGZVEYABMOXAR-UHFFFAOYSA-N
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Description

“1-Ethynyl-1-(propan-2-yl)cyclopropane” is a chemical compound with the molecular formula C8H8 . It has an average mass of 104.149 Da and a monoisotopic mass of 104.062599 Da .


Molecular Structure Analysis

The molecular structure of “1-Ethynyl-1-(propan-2-yl)cyclopropane” consists of a cyclopropane ring with ethynyl and isopropyl substituents . The InChI code for this compound is 1S/C8H8/c1-3-5-8(4-2)6-7-8/h2H,6-7H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Ethynyl-1-(propan-2-yl)cyclopropane” are not available, cyclopropane derivatives are known to participate in various reactions. For instance, they can undergo Pd-catalyzed cross-coupling reactions with alkyl iodides .


Physical And Chemical Properties Analysis

“1-Ethynyl-1-(propan-2-yl)cyclopropane” has a density of 0.9±0.1 g/cm3, a boiling point of 119.5±10.0 °C at 760 mmHg, and a vapour pressure of 19.0±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 34.3±0.8 kJ/mol and a flash point of 12.2±13.1 °C .

Scientific Research Applications

Photochemical Transformations and Cyclopropanation

Research has explored the photochemical behavior of cyclopropa[l]phenanthrenes, which share structural motifs with 1-Ethynyl-1-(propan-2-yl)cyclopropane, demonstrating their potential in generating reactive intermediates for further chemical transformations (Hardikar, Warren, & Thamattoor, 2015). Additionally, studies on asymmetric cyclopropanation using Rh(II) catalysts highlight the strategic incorporation of cyclopropane units into complex molecules, showcasing the versatility of these structures in synthesis (Müller, Grass, Shahi, & Bernardinelli, 2004).

Regioselective Transformations

The regioselective transformations of alkynyl-dithianes to alkynylcyclopropanes and enynes, as demonstrated by Takeda et al., illustrate the potential of using alkynyl groups adjacent to cyclopropane rings for selective synthesis, relevant to compounds like 1-Ethynyl-1-(propan-2-yl)cyclopropane (Takeda, Kuroi, Ozaki, & Tsubouchi, 2004).

Structural and Synthetic Analyses

Further research into the synthesis and analysis of trichlorocyclopropane derivatives underscores the structural and synthetic significance of cyclopropane moieties in generating compounds with intricate molecular architectures (Nikonova, Levanova, Korchevin, Ushakov, Vashchenko, & Rozentsveig, 2018). This work aligns with the interest in 1-Ethynyl-1-(propan-2-yl)cyclopropane for its potential utility in synthesizing novel organic compounds.

Mechanistic Insights and Cycloaddition Reactions

Investigations into the mechanisms of cycloaddition reactions, especially involving cyclopropane and alkynyl units, provide insights into the reactivity and applications of such compounds in constructing complex molecular structures (Ikeuchi, Inuki, Oishi, & Ohno, 2019). These studies highlight the potential of ethynyl-substituted cyclopropanes in synthetic chemistry, particularly in the formation of fused cyclopropanes and acenaphthenes.

properties

IUPAC Name

1-ethynyl-1-propan-2-ylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-4-8(5-6-8)7(2)3/h1,7H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGZVEYABMOXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-1-(propan-2-yl)cyclopropane

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